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Cat. No.: B1338978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycine, the simplest amino acid, is a central player in cellular metabolism, contributing to the

synthesis of proteins, nucleotides, and the major intracellular antioxidant, glutathione. Its

metabolism is intricately linked with one-carbon metabolism through the folate and methionine

cycles. Dysregulation of glycine metabolism has been implicated in various diseases, including

cancer and metabolic disorders. Stable isotope tracing using doubly labeled Glycine-2-
13C,15N offers a powerful tool to dissect the complexities of these pathways in both in vitro

and in vivo models. The incorporation of both a heavy carbon and a heavy nitrogen atom

allows for the simultaneous tracking of the carbon backbone and the amino group of glycine as

it is metabolized, providing a detailed view of its metabolic fate.

This document provides detailed application notes and experimental protocols for tracing the

metabolism of Glycine-2-13C,15N. It is intended to guide researchers in designing and

executing robust stable isotope tracing experiments to investigate amino acid metabolism,

identify potential drug targets, and understand disease pathophysiology.

Applications
Elucidating the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase

(SHMT) Activity: Glycine-2-13C,15N can be used to trace the interconversion of glycine and

serine, key reactions catalyzed by the GCS and SHMT enzymes.[1][2] This is crucial for
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understanding one-carbon metabolism, which is vital for nucleotide synthesis and

methylation reactions.

Investigating Glutathione (GSH) Biosynthesis: As a direct precursor for GSH, labeled glycine

can be used to measure the rate of GSH synthesis and turnover.[3][4] This is particularly

relevant in studying oxidative stress and cellular detoxification mechanisms.

Mapping Protein Synthesis and Turnover: The incorporation of labeled glycine into the

proteome can be measured to determine rates of protein synthesis and degradation,

providing insights into cellular growth and homeostasis.

Probing Purine Nucleotide Synthesis: The entire glycine molecule is incorporated into the

purine ring. Tracing with Glycine-2-13C,15N allows for the investigation of de novo purine

synthesis pathways.[1]

Metabolic Flux Analysis (MFA): The data generated from Glycine-2-13C,15N tracing can be

integrated into metabolic models to quantify the flux through various interconnected

pathways.

Key Metabolic Pathways
The metabolic fate of Glycine-2-13C,15N can be traced through several key metabolic

pathways. The dual label on the C2 carbon and the nitrogen atom allows for precise tracking of

the molecule's journey.
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Caption: Metabolic fate of Glycine-2-13C,15N.

Experimental Protocols
In Vitro Labeling of Cultured Cells
This protocol describes the general procedure for stable isotope tracing with Glycine-2-
13C,15N in adherent mammalian cell cultures.

Materials:

Adherent mammalian cells of interest

Complete culture medium (e.g., DMEM, MEM)

Dialyzed fetal bovine serum (dFBS)

Glycine-free culture medium
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Glycine-2-13C,15N (Cambridge Isotope Laboratories, Inc. or equivalent)

Phosphate-buffered saline (PBS), ice-cold

Methanol, ice-cold (-80°C)

Cell scrapers

Microcentrifuge tubes

Procedure:

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes)

and allow them to reach the desired confluency (typically 70-80%).

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free

medium with Glycine-2-13C,15N to a final concentration of 0.667 mM. The medium should

also be supplemented with dFBS and other necessary nutrients.

Initiation of Labeling:

Aspirate the standard culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the pre-warmed labeling medium to the cells.

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a

predetermined duration. The incubation time should be optimized based on the metabolic

pathway of interest and can range from a few hours to 72 hours to reach isotopic steady-

state.

Metabolite Quenching and Extraction:

Place the culture plates on ice and aspirate the labeling medium.

Quickly wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate.

Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and

protein precipitation.

Scrape the cells in the methanol solution and transfer the cell lysate to pre-chilled

microcentrifuge tubes.

Centrifuge the lysates at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to

pellet cell debris.

Transfer the supernatant containing the polar metabolites to a new tube.

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Seed Cells

Incubate with
Glycine-2-13C,15N Medium

Wash with Ice-Cold PBS

Quench with Cold Methanol

Extract Metabolites

LC-MS/MS or GC-MS Analysis
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Caption: In Vitro Isotope Tracing Workflow.

In Vivo Labeling in Animal Models
This protocol provides a general guideline for in vivo tracing studies in mice. All animal

procedures should be performed in accordance with institutional guidelines.

Materials:

Mice (strain and age appropriate for the study)

Glycine-2-13C,15N sterile solution

Saline solution

Syringes and needles for injection/infusion

Anesthesia

Surgical tools for tissue collection

Liquid nitrogen for snap-freezing tissues

Procedure:

Acclimatization and Fasting: Acclimate the animals to the experimental conditions.

Depending on the study's objective, a fasting period (e.g., 12-16 hours for glucose-related

studies) may be necessary to increase the fractional enrichment of the tracer.

Tracer Administration: Glycine-2-13C,15N can be administered via several routes:

Bolus Injection: A single dose (e.g., 300 μmoles/kg) can be injected intravenously (tail

vein) or intraperitoneally.

Continuous Infusion: For steady-state labeling, a priming bolus followed by a continuous

infusion using a syringe pump is recommended.
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Tracer Circulation: Allow the tracer to circulate for a defined period. The duration will depend

on the target tissue and metabolic pathway and should be optimized in pilot studies.

Tissue Collection:

Anesthetize the animal.

Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

Quickly dissect the tissues of interest.

Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

Metabolite Extraction from Tissues:

Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol,

chloroform, and water).

Follow a standard polar metabolite extraction protocol.

Sample Storage: Store tissue extracts and plasma at -80°C until analysis.

Data Analysis and Presentation
The analysis of labeled metabolites is typically performed using mass spectrometry (MS)

coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). High-

resolution MS is essential for resolving the different isotopologues.

LC-MS/MS Analysis
Chromatography: A variety of columns can be used for the separation of amino acids and

related metabolites, including reversed-phase columns with ion-pairing agents or hydrophilic

interaction chromatography (HILIC) columns.

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-

TOF, Orbitrap) can be used. Data is acquired in selected reaction monitoring (SRM) or full

scan mode.
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Data Processing: The raw data is processed to determine the mass isotopomer distribution

(MID) for each metabolite of interest. This involves correcting for the natural abundance of

stable isotopes.

Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a tracer experiment using

Glycine-2-13C,15N in a cancer cell line to illustrate how results can be presented.

Table 1: Isotopic Enrichment in Key Amino Acids

Metabolite Isotopologue Fractional Enrichment (%)

Glycine M+3 (13C2, 15N1) 95.2 ± 2.1

Serine M+1 (15N1) 15.7 ± 1.8

M+2 (13C1, 15N1) 8.3 ± 1.1

Glutathione M+3 (13C2, 15N1) 25.4 ± 3.5

Fractional enrichment represents the percentage of the metabolite pool that is labeled with the

stable isotope.

Table 2: Mass Isotopomer Distribution (MID) of Serine

Isotopologue Abundance (%)

M+0 76.0

M+1 15.7

M+2 8.3

M+3 < 0.1

MID provides a detailed view of the different labeled forms of a metabolite.

Signaling and Metabolic Pathway Visualization
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The following diagram illustrates the central role of glycine in metabolism and its connection to

serine and glutathione synthesis, which can be effectively traced using Glycine-2-13C,15N.
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Caption: Glycine, Serine, and Glutathione Metabolism.

Conclusion
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Tracing amino acid metabolism with Glycine-2-13C,15N is a robust and informative technique

for researchers in basic science and drug development. The detailed protocols and application

notes provided here serve as a starting point for designing and implementing these powerful

experiments. By carefully planning the experimental design, sample preparation, and data

analysis, researchers can gain deep insights into the metabolic wiring of cells and organisms,

ultimately contributing to a better understanding of health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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